molecular formula C8H3ClF3NO2 B2951963 2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene CAS No. 40275-96-5

2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene

Cat. No.: B2951963
CAS No.: 40275-96-5
M. Wt: 237.56
InChI Key: QWXAYHAPQNMAKI-UHFFFAOYSA-N
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Description

2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H3ClF3NO2 It is characterized by the presence of a chloro group, an isocyanate group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene typically involves the reaction of 2-chloro-4-nitro-1-(trifluoromethoxy)benzene with phosgene or triphosgene under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-isocyanato-1-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific chemical and biological activities .

Properties

IUPAC Name

2-chloro-4-isocyanato-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO2/c9-6-3-5(13-4-14)1-2-7(6)15-8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXAYHAPQNMAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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